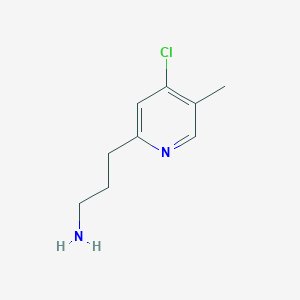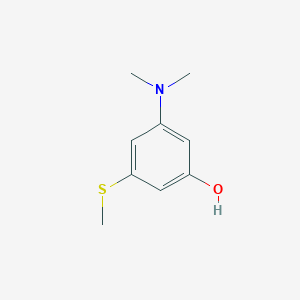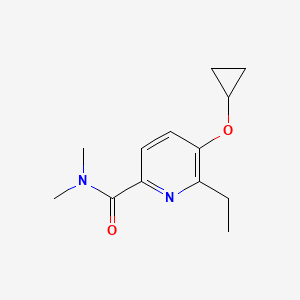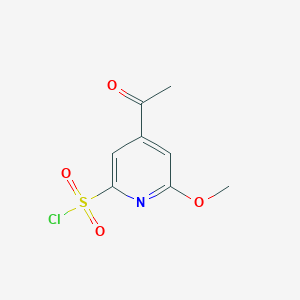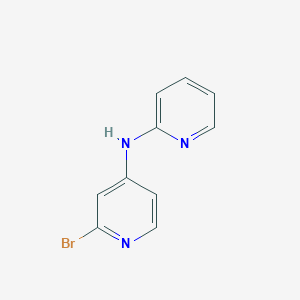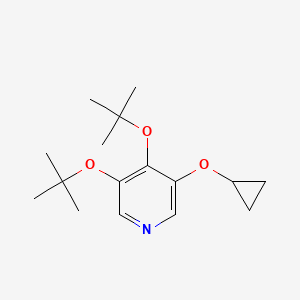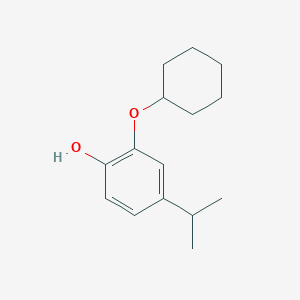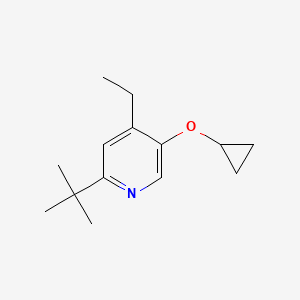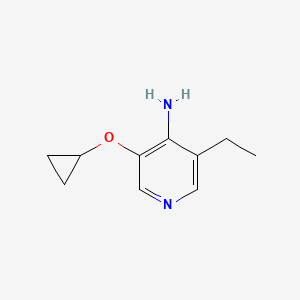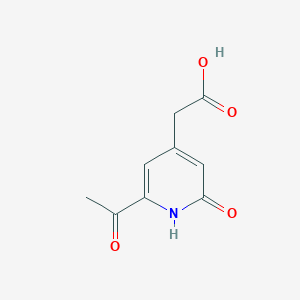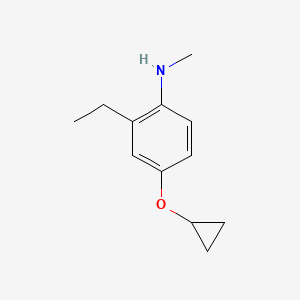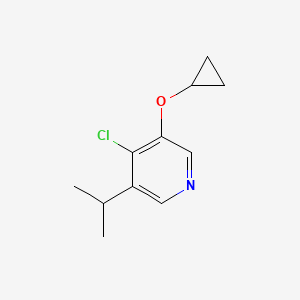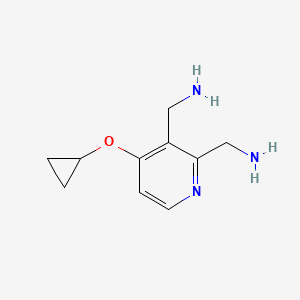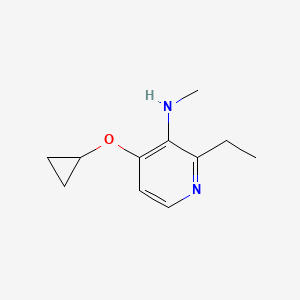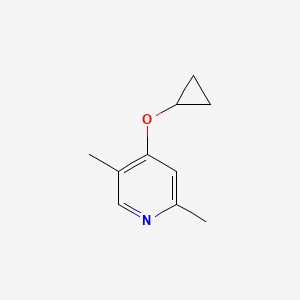
4-Cyclopropoxy-2,5-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-2,5-dimethylpyridine is an organic compound with the molecular formula C10H13NO It is characterized by a pyridine ring substituted with cyclopropoxy and dimethyl groups
準備方法
The synthesis of 4-Cyclopropoxy-2,5-dimethylpyridine typically involves the reaction of 2,5-dimethylpyridine with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
化学反応の分析
4-Cyclopropoxy-2,5-dimethylpyridine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho to the nitrogen atom. .
科学的研究の応用
4-Cyclopropoxy-2,5-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of 4-Cyclopropoxy-2,5-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
4-Cyclopropoxy-2,5-dimethylpyridine can be compared with other similar compounds, such as:
2,5-Dimethylpyridine: Lacks the cyclopropoxy group, resulting in different chemical reactivity and biological activity.
4-Cyclopropoxy-2,6-dimethoxyphenol: Contains a cyclopropoxy group but differs in the substitution pattern on the aromatic ring, leading to distinct properties and applications.
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
4-cyclopropyloxy-2,5-dimethylpyridine |
InChI |
InChI=1S/C10H13NO/c1-7-6-11-8(2)5-10(7)12-9-3-4-9/h5-6,9H,3-4H2,1-2H3 |
InChIキー |
BHPCCRJRFIAVRA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=N1)C)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


